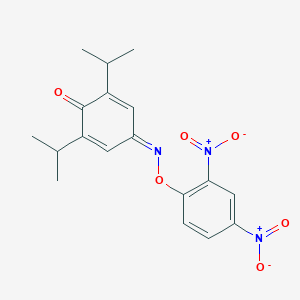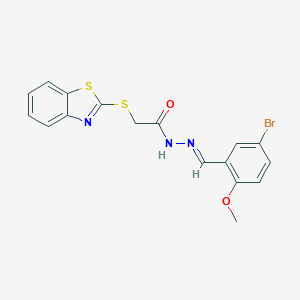![molecular formula C13H14N2OS B375555 N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide CAS No. 349133-54-6](/img/structure/B375555.png)
N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide, commonly known as DMT or dimethyltryptamine, is a naturally occurring psychoactive substance that is found in several plants and animals. It is a powerful hallucinogenic drug that has been used for centuries in traditional shamanic practices and is gaining popularity in the modern world for its potential therapeutic applications. In
Mécanisme D'action
DMT acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. It also has some affinity for other serotonin receptors, such as 5-HT1A and 5-HT2C. The activation of these receptors leads to the alteration of various neurotransmitter systems, including dopamine, glutamate, and GABA. This results in the characteristic hallucinogenic effects of DMT, such as altered perception, mood, and thought processes.
Biochemical and Physiological Effects:
DMT has a wide range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of various hormones, such as cortisol and prolactin. DMT has been shown to alter brain activity, particularly in regions associated with emotion, memory, and perception. These effects are thought to underlie the therapeutic potential of DMT for various mental health conditions.
Avantages Et Limitations Des Expériences En Laboratoire
DMT has several advantages for lab experiments, including its potent and rapid onset of action, which allows for precise control over the timing of its effects. It also has a relatively short duration of action, which allows for repeated administration within a single experimental session. However, DMT also has some limitations, such as its potential for inducing adverse psychological effects, which may limit its use in certain populations. It also has a narrow therapeutic window, which requires careful dosing and monitoring.
Orientations Futures
There are several future directions for the research on DMT. One area of interest is the potential therapeutic applications of DMT for various mental health conditions. Another area of interest is the exploration of the mechanisms underlying the effects of DMT on consciousness and spirituality. Additionally, there is a growing interest in the use of DMT as a tool for understanding the nature of consciousness and the relationship between the brain and subjective experience. Further research is needed to fully understand the potential of DMT for these applications and to address the limitations and challenges associated with its use.
Conclusion:
In conclusion, DMT is a naturally occurring psychoactive substance that has potential therapeutic applications for various mental health conditions. It has a complex mechanism of action, which underlies its characteristic hallucinogenic effects. While DMT has several advantages for lab experiments, it also has limitations that need to be addressed. Future research on DMT is needed to fully understand its potential for therapeutic and scientific applications.
Méthodes De Synthèse
DMT can be synthesized through several methods, including the extraction from natural sources, chemical synthesis, and biotechnological methods. The most common method for synthesizing DMT is through chemical synthesis, which involves the reaction between tryptamine and dimethylamine in the presence of a catalyst. The resulting product is then purified through various methods, such as chromatography, to obtain pure DMT.
Applications De Recherche Scientifique
DMT has been the subject of numerous scientific studies, particularly in the field of neuropsychopharmacology. It has been shown to have potential therapeutic applications for various mental health conditions, including depression, anxiety, and addiction. DMT has also been studied for its effects on consciousness and spirituality, with some researchers suggesting that it may have a role in the understanding of the nature of consciousness.
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-15(2)11-7-5-10(6-8-11)14-13(16)12-4-3-9-17-12/h3-9H,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWCVDNYNWVSSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-3-benzyl-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B375473.png)
![4-Bromophenyl 2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonate](/img/structure/B375475.png)
![(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)methyl dodecyl ether](/img/structure/B375477.png)
![4-[(2,6-Dichlorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazole-3(2H)-one](/img/structure/B375480.png)
![N-(2-methoxyphenyl)-N-{[4-(2-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}amine](/img/structure/B375481.png)
![N-[4-({[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}amino)phenyl]acetamide](/img/structure/B375482.png)
![methyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B375483.png)
![2-(3-Pyridinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B375487.png)
![2,6-di(thiazol-2-yl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B375488.png)
![3-(2,4-Diethoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B375489.png)
![3-amino-N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B375490.png)
![6-Bromo-3-[4-(2,4-dimethyl-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B375493.png)
